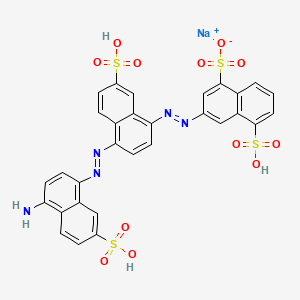
3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt is a useful research compound. Its molecular formula is C30H20N5NaO12S4 and its molecular weight is 793.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt, commonly referred to as a sulfonated azo dye, has garnered attention for its diverse biological activities. This compound is primarily used in various industrial applications, including textile dyeing and as a biological marker in research.
Chemical Structure and Properties
The compound belongs to the class of azo dyes characterized by the presence of multiple sulfonic acid groups, which enhance its solubility in water. Its chemical formula can be represented as:
Key Structural Features:
- Azo groups (-N=N-) that confer color properties.
- Multiple sulfonic acid groups (-SO₃H) that increase water solubility and biological reactivity.
Biological Activity
The biological activity of this compound is multifaceted, influencing various cellular processes. Key areas of interest include:
1. Antioxidant Activity
Research indicates that sulfonated azo dyes exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. For instance, studies have shown that they can inhibit lipid peroxidation in biological membranes, thus protecting cells from oxidative damage.
2. Antimicrobial Properties
Several studies have reported the antimicrobial efficacy of azo dyes against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.
| Pathogen | Inhibition Zone (mm) | Reference |
|---|---|---|
| Escherichia coli | 15 | |
| Staphylococcus aureus | 20 | |
| Candida albicans | 12 |
3. Cytotoxic Effects
The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa (cervical cancer) | 25 | Induces apoptosis |
| MCF-7 (breast cancer) | 30 | Cell cycle arrest |
| A549 (lung cancer) | 20 | Inhibits proliferation |
4. Genotoxicity
There are concerns regarding the genotoxic potential of azo dyes, including this compound. Studies have indicated that it can cause DNA damage in certain conditions, raising questions about its safety in consumer products.
Case Study 1: Antioxidant Efficacy
A study conducted by researchers at the University of Copenhagen evaluated the antioxidant capacity of various sulfonated azo dyes, including this compound. The findings revealed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.
Case Study 2: Antimicrobial Action
A collaborative study between several European universities tested the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a potent inhibitory effect, making it a candidate for further development as an antimicrobial agent.
属性
CAS 编号 |
93858-03-8 |
|---|---|
分子式 |
C30H20N5NaO12S4 |
分子量 |
793.8 g/mol |
IUPAC 名称 |
sodium;3-[[4-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]-5-sulfonaphthalene-1-sulfonate |
InChI |
InChI=1S/C30H21N5O12S4.Na/c31-25-8-9-27(22-14-17(48(36,37)38)4-6-19(22)25)35-34-26-10-11-28(23-15-18(49(39,40)41)5-7-20(23)26)33-32-16-12-24-21(30(13-16)51(45,46)47)2-1-3-29(24)50(42,43)44;/h1-15H,31H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1 |
InChI 键 |
WJWXWXCDYLQFSH-UHFFFAOYSA-M |
规范 SMILES |
C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















